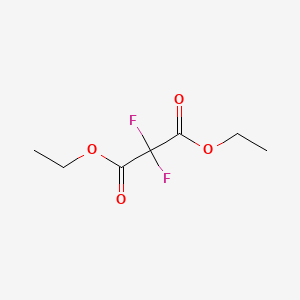

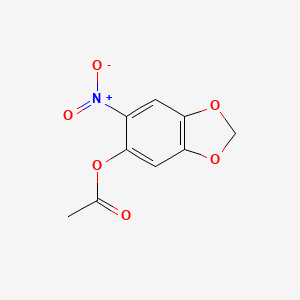

![molecular formula C12H18Cl2N2 B1296230 2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride CAS No. 40431-54-7](/img/structure/B1296230.png)

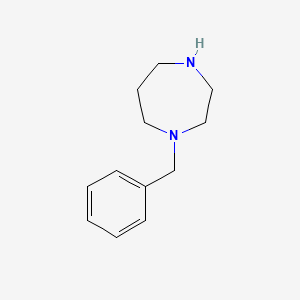

2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride” is a compound that has been studied for its potential antidepressant properties . It is characterized by strong norepinephrine and dopamine reuptake inhibition .

Synthesis Analysis

The synthesis of this compound involves cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido indole derivatives . The substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions, influence the synthesis .Molecular Structure Analysis

The molecular formula of this compound is C12H18Cl2N2 . The exact mass is 260.0847040 g/mol . The compound does not have any rotatable bonds .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the substituents of the 2, 5, and 8 positions, together with the relative configuration of the 4a and 9b positions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 261.19 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the synthesis of novel therapeutic agents. Its structure is a key intermediate in the design of drugs that target specific biological pathways. For instance, it has been used in the development of anti-cancer agents, highlighting its potential in creating new treatments for various malignancies .

Biochemical Synthesis

The compound plays a crucial role in the synthesis of complex biochemicals. It has been reported in studies involving “one-pot” syntheses of azocinoindoles from corresponding γ-carbolines, which are important for creating diverse molecular architectures in pharmaceuticals and agrochemicals .

Pharmacological Studies

Pharmacologically, this compound is a valuable asset for drug discovery and development. Its structural features allow researchers to explore its binding affinities and activities against different biological targets, aiding in the identification of potential lead compounds for further drug development .

Neuroscience Research

In neuroscience, this compound’s properties can be harnessed to study neural pathways and brain functions. It may be used to develop probes or tracers for imaging studies, contributing to our understanding of neurological disorders and potential therapeutic approaches .

Materials Science

The compound’s versatility extends to materials science, where it can be used to modify the properties of materials or create new compounds with desirable characteristics. Its molecular structure could be key in developing advanced materials with specific electronic, optical, or mechanical properties .

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it an excellent candidate for calibration standards in spectroscopy or chromatography, ensuring accurate and reliable measurements .

Chemical Education

Lastly, this compound can be used in chemical education as a model compound to teach advanced organic synthesis techniques. Its synthesis and applications can be case studies in university-level organic chemistry courses, demonstrating real-world applications of chemical principles .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12;;/h2-5,10,12-13H,6-8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQLRWPQRXCPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(C1)C3=CC=CC=C3N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960829 |

Source

|

| Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride | |

CAS RN |

40431-54-7 |

Source

|

| Record name | 5H-Pyrido(4,3-b)indole, 1,2,3,4,4a,9b-hexahydro-2-methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)